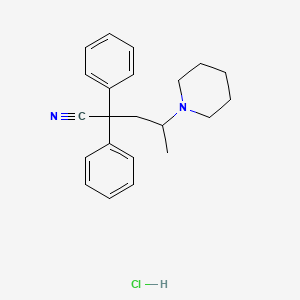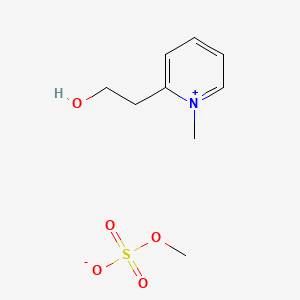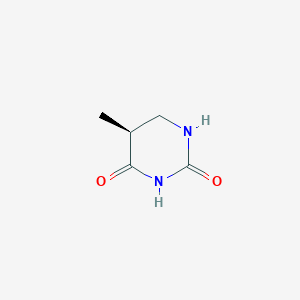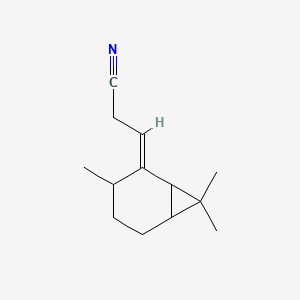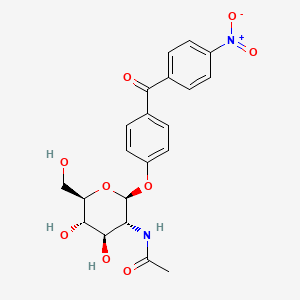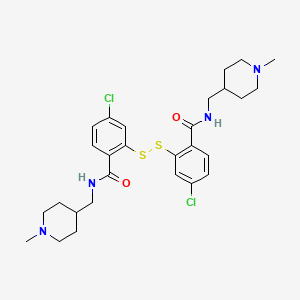
2,2'-Dithiobis(4-chloro-N-((1-methyl-4-piperidyl)methyl)benzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dithiobis(4-chloro-N-((1-methyl-4-piperidyl)methyl)benzamide) is a chemical compound known for its unique structure and properties It is characterized by the presence of a dithiobis group, a chloro-substituted benzamide, and a piperidyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(4-chloro-N-((1-methyl-4-piperidyl)methyl)benzamide) typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of 4-chloro-N-((1-methyl-4-piperidyl)methyl)benzamide through the reaction of 4-chlorobenzoyl chloride with N-((1-methyl-4-piperidyl)methyl)amine under basic conditions.
Introduction of the Dithiobis Group: The benzamide derivative is then reacted with a dithiobis reagent, such as 2,2’-dithiobis(benzoyl chloride), to introduce the dithiobis linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dithiobis(4-chloro-N-((1-methyl-4-piperidyl)methyl)benzamide) undergoes various chemical reactions, including:
Oxidation: The dithiobis group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the dithiobis linkage, yielding thiol derivatives.
Substitution: The chloro group on the benzamide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
2,2’-Dithiobis(4-chloro-N-((1-methyl-4-piperidyl)methyl)benzamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-Dithiobis(4-chloro-N-((1-methyl-4-piperidyl)methyl)benzamide) involves its interaction with molecular targets such as enzymes or receptors. The dithiobis group can form disulfide bonds with thiol-containing proteins, potentially inhibiting their function. The chloro-substituted benzamide moiety may also interact with specific binding sites, modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
2,2’-Dithiobis(benzamide): Lacks the chloro and piperidyl groups, resulting in different reactivity and applications.
4-Chloro-N-((1-methyl-4-piperidyl)methyl)benzamide: Does not contain the dithiobis linkage, affecting its chemical properties and biological activity.
Uniqueness
2,2’-Dithiobis(4-chloro-N-((1-methyl-4-piperidyl)methyl)benzamide) is unique due to the combination of its dithiobis group, chloro-substituted benzamide, and piperidyl moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
67342-59-0 |
|---|---|
Molecular Formula |
C28H36Cl2N4O2S2 |
Molecular Weight |
595.6 g/mol |
IUPAC Name |
4-chloro-2-[[5-chloro-2-[(1-methylpiperidin-4-yl)methylcarbamoyl]phenyl]disulfanyl]-N-[(1-methylpiperidin-4-yl)methyl]benzamide |
InChI |
InChI=1S/C28H36Cl2N4O2S2/c1-33-11-7-19(8-12-33)17-31-27(35)23-5-3-21(29)15-25(23)37-38-26-16-22(30)4-6-24(26)28(36)32-18-20-9-13-34(2)14-10-20/h3-6,15-16,19-20H,7-14,17-18H2,1-2H3,(H,31,35)(H,32,36) |
InChI Key |
SCVDJMXAAVCHHF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)C2=C(C=C(C=C2)Cl)SSC3=C(C=CC(=C3)Cl)C(=O)NCC4CCN(CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



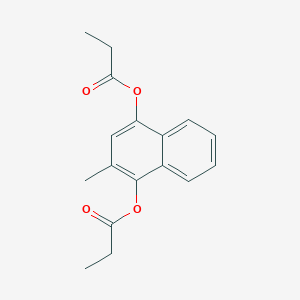

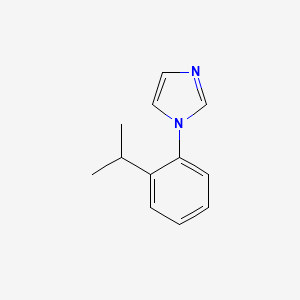




![3-[[4-[(2-Propynyloxy)methoxy]but-2-ynyl]oxy]propiononitrile](/img/structure/B12688283.png)
